2,4-Dichloro-3,5-dimethylphenol
Overview
Description
Preparation Methods
Dichloroxylenol can be synthesized through several methods. One common synthetic route involves the chlorination of xylenol (3,5-dimethylphenol) under controlled conditions . The reaction typically uses chlorine gas as the chlorinating agent and is carried out in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective chlorination of the xylenol .
Industrial production methods for dichloroxylenol involve large-scale chlorination processes, where the reaction is conducted in reactors designed to handle the exothermic nature of the chlorination reaction . The product is then purified through distillation and crystallization to obtain the desired purity and quality .
Chemical Reactions Analysis
Dichloroxylenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroxy derivatives .
Scientific Research Applications
Dichloroxylenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dichloroxylenol involves its interaction with the cell membrane of bacteria . The hydroxyl groups of dichloroxylenol bind to specific proteins on the bacterial cell membrane, disrupting the membrane integrity and causing leakage of cellular contents . This leads to the inhibition of bacterial growth and ultimately the death of the bacterial cells .
Comparison with Similar Compounds
Dichloroxylenol is often compared with other similar compounds such as triclosan and hexachlorophene .
Triclosan: Like dichloroxylenol, triclosan is an antimicrobial agent used in various personal care products.
Hexachlorophene: Hexachlorophene is another chlorinated phenol used as an antiseptic.
Dichloroxylenol is considered unique due to its broad-spectrum antimicrobial activity and relatively low toxicity compared to other chlorinated phenols .
Properties
IUPAC Name |
2,4-dichloro-3,5-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOLBFFHPZOQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041359 | |
Record name | 2,4-Dichloro-3,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White or cream colored crystalline powder; [MSDSonline] | |
Record name | Dichloroxylenol | |
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Solubility |
IN WATER 1:5000, AT 15 °C IN 100 PARTS OF SOLVENT: 14 PARTS BENZENE; 15 PARTS TOLUENE; 73 PARTS ACETONE; 59 PARTS DIETHYL KETONE; 4 PARTS PETROLEUM ETHER; 10 PARTS CARBON TETRACHLORIDE; 25 PARTS CHLOROFORM | |
Record name | 2,4-DICHLORO-3,5-XYLENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2778 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM PETROLEUM ETHER | |
CAS No. |
133-53-9 | |
Record name | 2,4-Dichloro-3,5-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dichloroxylenol [INN:BAN:DCF] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133539 | |
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Record name | Dichloroxylenol | |
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Record name | Dichloroxylenol | |
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Record name | Phenol, 2,4-dichloro-3,5-dimethyl- | |
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Record name | 2,4-Dichloro-3,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-3,5-xylenol | |
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Record name | 2,4-dichloro-3,5-dimethyl phenol | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLOROXYLENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51AC49OLT7 | |
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Record name | 2,4-DICHLORO-3,5-XYLENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2778 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
95-96 °C | |
Record name | 2,4-DICHLORO-3,5-XYLENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2778 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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